2-((4-(Benzo[d]thiazol-5-ylamino)-6-(tert-butylsulfonyl)quinazolin-7-yl)oxy)ethyl dihydrogen phosphate
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Overview
Description
GSK2983559 is a selective receptor-interacting protein 2 kinase inhibitor. This compound has been studied for its potential therapeutic applications in inflammatory diseases, particularly inflammatory bowel diseases .
Mechanism of Action
Target of Action
Compounds with similar structures, such as benzo[d]thiazol-2-ylamino derivatives, have been reported to inhibit tyrosinase . Tyrosinase is a key enzyme in melanogenesis, the process that produces melanin, a pigment found in the skin, hair, and eyes .
Mode of Action
This interaction could inhibit the activity of the enzyme, leading to a decrease in melanogenesis .
Biochemical Pathways
Inhibition of tyrosinase would lead to a decrease in melanin production, potentially affecting skin pigmentation .
Result of Action
Based on the potential inhibition of tyrosinase, it can be inferred that the compound could lead to a decrease in melanin production, potentially affecting skin pigmentation .
Chemical Reactions Analysis
GSK2983559 undergoes several types of chemical reactions, including:
Oxidation and Reduction: These reactions are crucial for the activation and deactivation of the compound.
Substitution: This reaction involves the replacement of one functional group with another, which can alter the compound’s properties.
Common Reagents and Conditions: The compound is often used with reagents like dimethyl sulfoxide and is subjected to conditions such as varying temperatures and pH levels.
Major Products: The primary products formed from these reactions are various metabolites that retain the compound’s inhibitory properties
Scientific Research Applications
GSK2983559 has been extensively studied for its applications in various scientific fields:
Chemistry: It is used as a tool compound to study receptor-interacting protein 2 kinase pathways.
Biology: The compound helps in understanding the role of receptor-interacting protein 2 kinase in cellular processes.
Medicine: GSK2983559 is being investigated for its potential to treat inflammatory diseases, particularly inflammatory bowel diseases
Industry: The compound’s inhibitory properties make it a candidate for developing new therapeutic agents.
Comparison with Similar Compounds
GSK2983559 is unique due to its high specificity and potency as a receptor-interacting protein 2 kinase inhibitor. Similar compounds include:
RIPK2-IN-1: Another potent receptor-interacting protein 2 kinase inhibitor with similar inhibitory properties.
GSK-843: A selective and potent receptor-interacting protein 3 kinase inhibitor.
Necrostatin-5: A selective inhibitor of receptor-interacting protein 1 kinase.
These compounds share similar inhibitory properties but differ in their specificity and target kinases.
Properties
IUPAC Name |
2-[4-(1,3-benzothiazol-5-ylamino)-6-tert-butylsulfonylquinazolin-7-yl]oxyethyl dihydrogen phosphate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N4O7PS2/c1-21(2,3)35(29,30)19-9-14-15(10-17(19)31-6-7-32-33(26,27)28)22-11-23-20(14)25-13-4-5-18-16(8-13)24-12-34-18/h4-5,8-12H,6-7H2,1-3H3,(H,22,23,25)(H2,26,27,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJLYDVMFNHZMLV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)(=O)C1=C(C=C2C(=C1)C(=NC=N2)NC3=CC4=C(C=C3)SC=N4)OCCOP(=O)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N4O7PS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1579965-12-0 |
Source
|
Record name | [2-({4-[1,3-BENZOTHIAZOL-5-YL)AMINO]-6-(2-METHYLPROPANE-2-SULFONYL)QUINAZOLIN-7-YL}OXY)ETHOXY}PHOSPHONIC ACID | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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